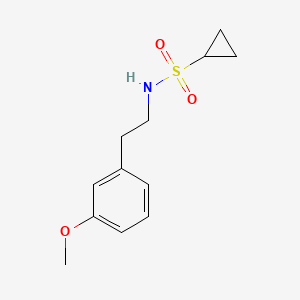

N-(3-methoxyphenethyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

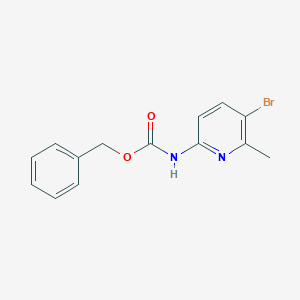

Synthesis Analysis

The synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involves a multi-step process starting with 4-methoxyphenethylamine reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent molecule. This is then treated with various alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a solvent and LiH as an activator to produce a series of new derivatives. The structural characterization of these derivatives was confirmed by spectroscopic techniques and elemental analysis .

Molecular Structure Analysis

The molecular structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was elucidated through crystallography, revealing its potential as a molecule with antiproliferative activity. This compound was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile .

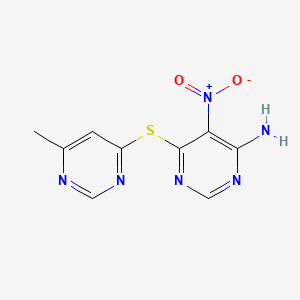

Chemical Reactions Analysis

The Rhodium(II)-catalyzed intramolecular cycloisomerizations of methylenecyclopropanes with N-sulfonyl 1,2,3-triazoles produce highly functionalized polycyclic N-heterocycles via a rhodium imino carbene intermediate. This reaction showcases the versatility of cyclopropane derivatives in synthesizing complex heterocyclic structures . Additionally, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate lead to functionalized cyclopropanes with high diastereoselectivity and enantioselectivity, demonstrating the synthetic utility of such methodologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were inferred from their structural characterization. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, with one derivative showing significant inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease. The kinetic mechanism of inhibition was analyzed, revealing that one derivative forms an irreversible enzyme inhibitor complex .

Scientific Research Applications

Synthesis of Sulfonylcyclopropanes

Sulfonyl substituted cyclopropanes are generated through the photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes. The reaction with cis- and trans-2-butene is stereospecifically cis, suggesting that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen et al., 2010).

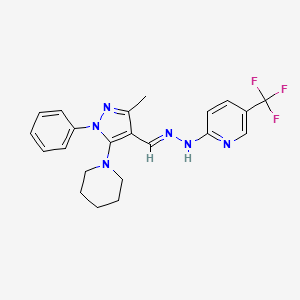

Asymmetric Cyclopropanations

Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a general method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. A detailed study determined the key factors controlling enantioselectivity, highlighting the importance of cyclic N-(arylsulfonyl)amino acids as ligands (Davies et al., 1996).

Lewis Acid Catalyzed Annulations

The Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides yields cyclopentene sulfonamides in good to excellent yield. This process provides a route to 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

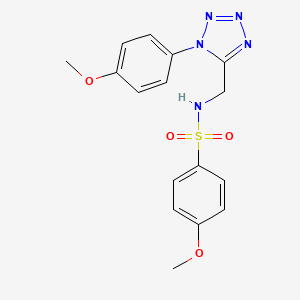

Enzyme Inhibitory Kinetics Mechanism

A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and evaluated for their inhibitory effects on acetylcholinesterase. This study is part of an ongoing effort to develop novel therapeutic agents for Alzheimer’s disease, indicating potential applications of related compounds in medical research (Abbasi et al., 2018).

Antitumor Activity

Indazole arylsulfonamides were synthesized and examined as human CCR4 antagonists, with specific substitutions enhancing potency. This research contributes to the understanding of how sulfonamide derivatives can be used to inhibit tumor growth and may inform the design of new cancer treatments (Procopiou et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11-4-2-3-10(9-11)7-8-13-17(14,15)12-5-6-12/h2-4,9,12-13H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMXMXNDYRDIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)